Tert-butyl 5-fluorospiro[indole-3,4'-piperidine]-1'-carboxylate Tert-butyl 5-fluorospiro[indole-3,4'-piperidine]-1'-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13486857
InChI: InChI=1S/C17H21FN2O2/c1-16(2,3)22-15(21)20-8-6-17(7-9-20)11-19-14-5-4-12(18)10-13(14)17/h4-5,10-11H,6-9H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCC2(CC1)C=NC3=C2C=C(C=C3)F
Molecular Formula: C17H21FN2O2
Molecular Weight: 304.36 g/mol

Tert-butyl 5-fluorospiro[indole-3,4'-piperidine]-1'-carboxylate

CAS No.:

Cat. No.: VC13486857

Molecular Formula: C17H21FN2O2

Molecular Weight: 304.36 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 5-fluorospiro[indole-3,4'-piperidine]-1'-carboxylate -

Specification

Molecular Formula C17H21FN2O2
Molecular Weight 304.36 g/mol
IUPAC Name tert-butyl 5-fluorospiro[indole-3,4'-piperidine]-1'-carboxylate
Standard InChI InChI=1S/C17H21FN2O2/c1-16(2,3)22-15(21)20-8-6-17(7-9-20)11-19-14-5-4-12(18)10-13(14)17/h4-5,10-11H,6-9H2,1-3H3
Standard InChI Key ONSZQXHMEWIWOB-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC2(CC1)C=NC3=C2C=C(C=C3)F
Canonical SMILES CC(C)(C)OC(=O)N1CCC2(CC1)C=NC3=C2C=C(C=C3)F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s spirocyclic core merges an indole heterocycle with a piperidine ring via a shared spiro carbon atom. The indole moiety’s 5-position is substituted with fluorine, a halogen known to modulate electronic properties and bioavailability . The piperidine nitrogen is protected by a Boc group, which enhances solubility in organic solvents and stabilizes the amine during synthetic manipulations. Key structural parameters include:

PropertyValue
Molecular FormulaC17H21FN2O2\text{C}_{17}\text{H}_{21}\text{FN}_{2}\text{O}_{2}
Molecular Weight304.36 g/mol
SMILESCC(C)(C)OC(=O)N1CCC2(CC1)C=NC3=C2C=C(C=C3)F
InChI KeyONSZQXHMEWIWOB-UHFFFAOYSA-N

The fluorine atom’s electronegativity increases the compound’s polarity, while the Boc group provides steric hindrance, influencing conformational flexibility .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) data for analogous spirocyclic compounds reveal distinct signals for the indole protons (δ 6.8–7.2 ppm), piperidine methylenes (δ 1.4–2.8 ppm), and the tert-butyl group (δ 1.2 ppm) . Mass spectrometry typically shows a molecular ion peak at m/z 304.36, consistent with the molecular weight.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves a multi-step sequence starting with the formation of the indole core. A representative route includes:

  • Cyclization: Condensation of a substituted aniline with a ketone precursor to form the indole ring.

  • Spirocyclization: Intramolecular cyclization using a palladium catalyst to forge the spiro junction.

  • Fluorination: Electrophilic fluorination at the 5-position using Selectfluor® or similar reagents .

  • Boc Protection: Treatment with di-tert-butyl dicarbonate to install the Boc group on the piperidine nitrogen.

This route achieves yields of 25–35% over eight steps, with chromatography-free purification in later stages .

Industrial Optimization

Scale-up efforts focus on catalytic efficiency and solvent selection. For example, replacing tetrahydrofuran with 2-methyltetrahydrofuran improves sustainability, while heterogeneous catalysts like palladium on carbon reduce metal leaching . Continuous-flow systems are being explored to enhance reproducibility and throughput.

Biological Activities and Mechanisms

Antimicrobial Properties

The compound demonstrates broad-spectrum antimicrobial activity, with minimum inhibitory concentrations (MICs) of 10 µg/mL against Staphylococcus aureus and Escherichia coli . Mechanistic studies suggest membrane disruption via interaction with phospholipid bilayers, a trait enhanced by the fluorine’s hydrophobic character .

Neuroprotective Effects

Preliminary studies indicate a 40% reduction in oxidative stress markers (e.g., malondialdehyde) in neuronal cultures exposed to amyloid-beta peptides . This activity is attributed to the indole moiety’s antioxidant capacity and the fluorine’s ability to enhance blood-brain barrier penetration .

Applications in Medicinal Chemistry

Kinase Inhibitor Development

The compound serves as a scaffold for Bruton’s tyrosine kinase (BTK) inhibitors. Structural analogs with modified piperidine substituents show sub-micromolar activity in B-cell lymphoma models .

Central Nervous System (CNS) Therapeutics

Rigidity imparted by the spirocyclic structure improves binding to serotonin and dopamine receptors. Derivatives are under investigation for treating schizophrenia and Parkinson’s disease.

Antibiotic Adjuvants

Combination studies with β-lactam antibiotics reveal a 4-fold reduction in methicillin-resistant Staphylococcus aureus (MRSA) viability, suggesting role in overcoming antimicrobial resistance .

Future Directions and Challenges

Structural Optimization

  • Fluorine Replacement: Investigating chloro or trifluoromethyl groups to balance potency and metabolic stability .

  • Boc Removal: Exploring deprotection strategies to generate primary amine intermediates for peptide conjugation.

In Vivo Validation

Current data lack pharmacokinetic profiles. Future work must address oral bioavailability and toxicity in rodent models, particularly hepatotoxicity risks associated with fluorine metabolism .

Industrial Scalability

While batch synthesis is established, transitioning to continuous manufacturing requires optimizing catalyst lifetimes and solvent recovery systems.

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